Cas no 84538-40-9 (2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine)

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with methoxy substituents at the 2 and 4 positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid scaffold is particularly useful for designing kinase inhibitors and nucleoside analogs, where precise molecular recognition is critical. The methoxy groups enhance solubility and stability, facilitating further functionalization. The compound’s high purity and well-defined reactivity profile make it suitable for exploratory synthesis and structure-activity relationship studies. It is commonly employed in medicinal chemistry for developing targeted therapeutics.
2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine structure
84538-40-9 structure
Product Name:2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine
CAS No:84538-40-9
MF:C8H9N3O2
MW:179.175961256027
MDL:MFCD12406107
CID:1026272
Update Time:2025-05-19

2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
    • 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (ACI)
    • 2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine
    • MDL: MFCD12406107
    • Inchi: 1S/C8H9N3O2/c1-12-7-6-5(3-4-9-6)10-8(11-7)13-2/h3-4,9H,1-2H3
    • InChI Key: GXIYYDQWNQWIBQ-UHFFFAOYSA-N
    • SMILES: N1C(OC)=C2C(C=CN2)=NC=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine Pricemore >>

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2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Potassium cyanide Solvents: Methanol
2.1 -
Reference
Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine
Cupps, Thomas L.; et al, Journal of Organic Chemistry, 1983, 48(7), 1060-4

Production Method 2

Reaction Conditions
Reference
Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine
Cupps, Thomas L.; et al, Journal of Organic Chemistry, 1983, 48(7), 1060-4

Production Method 3

Reaction Conditions
Reference
A novel method for the synthesis of 6,7-unsubstituted pyrrolo[3,2-d]pyrimidines
Cupps, Thomas L.; et al, Tetrahedron Letters, 1982, 23(46), 4759-62

Production Method 4

Reaction Conditions
Reference
Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine
Cupps, Thomas L.; et al, Journal of Organic Chemistry, 1983, 48(7), 1060-4

Production Method 5

Reaction Conditions
Reference
Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine
Cupps, Thomas L.; et al, Journal of Organic Chemistry, 1983, 48(7), 1060-4

Production Method 6

Reaction Conditions
1.1 Catalysts: Sodium cyanide Solvents: Ethanol
2.1 -
Reference
A novel method for the synthesis of 6,7-unsubstituted pyrrolo[3,2-d]pyrimidines
Cupps, Thomas L.; et al, Tetrahedron Letters, 1982, 23(46), 4759-62

Production Method 7

Reaction Conditions
Reference
Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine
Cupps, Thomas L.; et al, Journal of Organic Chemistry, 1983, 48(7), 1060-4

Production Method 8

Reaction Conditions
1.1 Reagents: Bromine
2.1 Catalysts: Potassium cyanide Solvents: Methanol
3.1 -
Reference
Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine
Cupps, Thomas L.; et al, Journal of Organic Chemistry, 1983, 48(7), 1060-4

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Acetic acid
2.1 Catalysts: Sodium cyanide Solvents: Ethanol
3.1 -
Reference
A novel method for the synthesis of 6,7-unsubstituted pyrrolo[3,2-d]pyrimidines
Cupps, Thomas L.; et al, Tetrahedron Letters, 1982, 23(46), 4759-62

2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine Raw materials

2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine Preparation Products

Additional information on 2,4-Dimethoxy-5H-pyrrolo3,2-dpyrimidine

Comprehensive Overview of 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 84538-40-9)

2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 84538-40-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound belongs to the pyrrolopyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antiviral agents. The dimethoxy substitutions at the 2 and 4 positions enhance its solubility and bioavailability, making it a valuable scaffold for medicinal chemistry.

In recent years, the demand for pyrrolopyrimidine derivatives has surged, driven by their relevance in targeting cancer and inflammatory diseases. A common query among scientists is: "What are the synthetic routes for 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine?" The compound is typically synthesized via multi-step organic reactions, including cyclization and methoxylation, with yields optimized for industrial-scale production. Its CAS No. 84538-40-9 is frequently searched in chemical databases, reflecting its importance in high-throughput screening and combinatorial chemistry.

The rise of AI-driven drug discovery has further highlighted the significance of 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine. Machine learning models often utilize its structural features to predict binding affinities for novel targets. Another trending question is: "How does 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine compare to other pyrrolopyrimidines in drug design?" Studies suggest its electron-rich aromatic system offers superior interactions with enzymatic active sites, outperforming simpler analogs in preclinical trials.

From an industrial perspective, CAS No. 84538-40-9 is listed in catalogs of leading fine chemical suppliers, emphasizing its role as a building block for advanced intermediates. Environmental concerns have also prompted investigations into green chemistry approaches for its synthesis, aligning with the global push for sustainable practices. Searches like "biodegradability of pyrrolopyrimidine compounds" underscore this shift in focus.

In summary, 2,4-Dimethoxy-5H-pyrrolo[3,2-d]pyrimidine represents a critical moiety in modern organic and medicinal chemistry. Its versatility, coupled with ongoing innovations in computational chemistry and process optimization, ensures its continued relevance in addressing unmet medical needs. As research progresses, this compound is poised to remain a focal point in the quest for next-generation therapeutics.

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